Pentadecanoate vs. Even-Chain Fatty Acids: Distinct Metabolic Fate and Tissue Accumulation
In a direct comparative study in mice, the metabolic fate of orally administered pentadecanoic acid (C15:0) was compared to palmitic acid (C16:0) and stearic acid (C18:0). Odd-chain fatty acids like C15:0 were found to accumulate mainly in epididymal fat, whereas no accumulation of even-chain fatty acids was observed in the small intestine epithelium, liver, or epididymal fat [1]. This indicates that C15:0 is a poor substrate for beta-oxidation-related enzymes compared to its even-chain analogs, leading to a distinct and prolonged tissue retention profile [1].
| Evidence Dimension | Tissue accumulation following oral administration |
|---|---|
| Target Compound Data | Accumulation observed in epididymal fat |
| Comparator Or Baseline | Palmitic acid (C16:0) and Stearic acid (C18:0) |
| Quantified Difference | No accumulation of even-chain fatty acids in small intestine epithelium, liver, or epididymal fat |
| Conditions | In vivo mouse model, simultaneous administration of labeled triacylglycerol containing C15:0, C16:0, and C18:0 [1] |
Why This Matters
This distinct metabolic fate is fundamental to C15:0's unique biological activity and prolonged bioactivity window, which is not achievable with more rapidly oxidized even-chain SFAs like palmitate.
- [1] Mori TA, et al. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. J Oleo Sci. 2008;57(5):293-299. View Source
